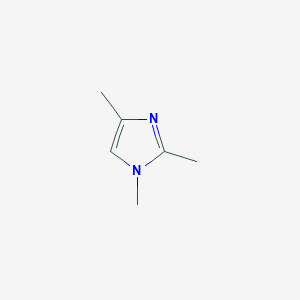

1,2,4-Trimethyl-1H-imidazole

Descripción general

Descripción

1,2,4-Trimethyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of three methyl groups attached to the imidazole ring at positions 1, 2, and 4. Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,4-Trimethyl-1H-imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole . Another method involves the use of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions to achieve a one-pot, four-component synthesis of 1,2,4-trisubstituted imidazoles .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Microwave-assisted synthesis and electrochemical oxidative tandem cyclization are some of the advanced techniques employed in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

1,2,4-Trimethyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The methyl groups on the imidazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, catalytic HBr, and DMSO are commonly used oxidizing agents.

Reduction: Sodium borohydride and other reducing agents are employed under mild conditions.

Substitution: Tosylmethyl isocyanide (TosMIC) reagents and imines generated in situ from aldehydes and amines are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated imidazoles, while substitution reactions can introduce various functional groups onto the imidazole ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1,2,4-Trimethyl-1H-imidazole exhibits various biological activities, making it a valuable scaffold for drug development. Its derivatives have been synthesized and evaluated for multiple therapeutic effects:

- Anticancer Activity : Research has shown that imidazole derivatives can inhibit cancer cell proliferation. For example, a study demonstrated that specific imidazole derivatives had potent anti-proliferative effects on cancer cell lines such as HeLa and MCF-7, with IC50 values significantly lower than conventional chemotherapeutics like Doxorubicin .

- Anti-inflammatory Properties : Several derivatives of imidazole have been reported to exhibit anti-inflammatory activity. In one study, novel imidazole analogues showed significant inhibition of pro-inflammatory mediators in vitro and in vivo, suggesting their potential as anti-inflammatory agents .

- Antimicrobial Effects : Imidazole compounds have been recognized for their antimicrobial properties. A review highlighted various imidazole derivatives demonstrating efficacy against bacteria and fungi, indicating their potential use in treating infections .

Case Study: Anticancer Activity

A notable study synthesized a series of 1,2,4-trisubstituted imidazoles that were evaluated against breast cancer (MDA-MB-231) and prostate cancer (PC3) cell lines. The most potent compound exhibited an IC50 value of 0.38 µM against MDA-MB-231 cells through aurora kinase inhibition .

Catalytic Applications

This compound is also employed as a catalyst in organic synthesis:

- C-C Bond Formation : It has been utilized in the synthesis of various organic compounds through C-C bond formation reactions. For instance, a study demonstrated the use of copper-catalyzed reactions involving trimethylimidazole to synthesize complex molecules efficiently .

Materials Science Applications

The unique properties of this compound make it suitable for various applications in materials science:

- Polymer Chemistry : Imidazole derivatives are used to modify polymer properties. They can enhance thermal stability and mechanical strength when incorporated into polymer matrices.

- Electrochemical Applications : Due to their conductive properties, imidazole compounds are explored in the development of electrochemical sensors and batteries.

| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| C4 | HeLa | 25.3 | Topoisomerase II inhibition |

| C5 | MCF-7 | 1.1 | CDK6 inhibition |

| C12 | PC3 | 0.77 | Aurora kinase inhibition |

| Compound I33 | J774 Macrophages | N/A | NF-kB inhibition |

Mecanismo De Acción

The mechanism of action of 1,2,4-Trimethyl-1H-imidazole involves its interaction with various molecular targets and pathways. For instance, imidazole compounds can bind to the heme iron atom of cytochrome P450 enzymes, inhibiting their activity . This interaction can lead to the modulation of metabolic pathways and the inhibition of specific enzymatic reactions. Additionally, imidazole derivatives can act as ligands for metal ions, influencing catalytic processes and electron transfer reactions .

Comparación Con Compuestos Similares

Similar Compounds

1,2,4-Triazole: Another five-membered heterocyclic compound with three nitrogen atoms.

1,3-Diazole (Imidazole): The parent compound of 1,2,4-Trimethyl-1H-imidazole, with two nitrogen atoms at positions 1 and 3.

Tetrazole: A heterocyclic compound with four nitrogen atoms.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its lipophilicity and influences its reactivity in various chemical reactions.

Actividad Biológica

1,2,4-Trimethyl-1H-imidazole is a nitrogen-containing heterocyclic compound with notable biological activities. Its structure consists of an imidazole ring with three methyl groups at the 1, 2, and 4 positions, which influences its chemical reactivity and biological properties. This article reviews the biological activity of this compound, focusing on its antibacterial properties, potential therapeutic applications, and relevant research findings.

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of imidazole derivatives, including this compound. The compound has been tested against various bacterial strains, demonstrating significant efficacy.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 360 nM | |

| Pseudomonas aeruginosa | 710 nM | |

| Staphylococcus aureus | 1.4 μM | |

| Bacillus subtilis | 180 nM |

These findings indicate that this compound exhibits potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The compound's mechanism of action may involve the inhibition of bacterial DNA synthesis through the formation of reactive intermediates that damage bacterial cells.

Study on Antimicrobial Efficacy

In a comprehensive study published in Molecules, researchers synthesized various imidazole derivatives and evaluated their antimicrobial activities. Among these compounds, this compound was identified as one of the most effective against multiple bacterial strains . The study utilized a series of assays to determine MIC values and establish structure-activity relationships.

Application in Drug Development

Imidazole derivatives have gained attention in medicinal chemistry due to their diverse biological activities. A review highlighted that modifications in the imidazole structure can lead to enhanced antibacterial properties . The potential for developing new antibiotics based on the imidazole framework is significant, particularly in light of rising antibiotic resistance.

Propiedades

IUPAC Name |

1,2,4-trimethylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2/c1-5-4-8(3)6(2)7-5/h4H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMJWUBJIPQHBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=N1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563329 | |

| Record name | 1,2,4-Trimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1842-63-3 | |

| Record name | 1,2,4-Trimethyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.